N-(6-Aminohexyl)-4-iodobenzamide hydrochloride
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Overview
Description
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride: is a chemical compound known for its unique structure and properties It consists of an aminohexyl chain attached to a 4-iodobenzamide moiety, with a hydrochloride salt form to enhance its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-4-iodobenzamide hydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 6-aminohexylamine.
Amidation Reaction: The 4-iodobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 6-aminohexylamine to form N-(6-Aminohexyl)-4-iodobenzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amide product to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to increase yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzamide ring can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The aminohexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or secondary amines.
Scientific Research Applications
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe to investigate protein-ligand interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(6-Aminohexyl)-4-iodobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminohexyl chain allows for binding to proteins or enzymes, while the iodobenzamide moiety can participate in various chemical reactions. This dual functionality enables the compound to modulate biological pathways and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride: Another compound with a similar aminohexyl chain but different aromatic moiety, used as a calmodulin antagonist.
N-(6-Aminohexyl)-4-bromobenzamide hydrochloride: Similar structure with a bromine atom instead of iodine, used in similar applications but with different reactivity.
Uniqueness
N-(6-Aminohexyl)-4-iodobenzamide hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-aminohexyl)-4-iodobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O.ClH/c14-12-7-5-11(6-8-12)13(17)16-10-4-2-1-3-9-15;/h5-8H,1-4,9-10,15H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKGAKCABSNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCN)I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClIN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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